molecular formula C10H12N2O B13289114 2-(2-Methyl-2H-indazol-3-yl)ethan-1-ol

2-(2-Methyl-2H-indazol-3-yl)ethan-1-ol

Cat. No.: B13289114
M. Wt: 176.21 g/mol
InChI Key: WPGMCQBZZAIWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-2H-indazol-3-yl)ethan-1-ol is a compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound this compound features an indazole ring substituted with a methyl group and an ethan-1-ol moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2H-indazol-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, followed by reduction and functionalization steps . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed to synthesize indazole derivatives . These reactions typically occur under mild conditions and provide good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized catalytic processes. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and scalability of the production process. Additionally, solvent-free and green chemistry approaches are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2H-indazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted indazole compounds. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

2-(2-Methyl-2H-indazol-3-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2H-indazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways. These interactions result in various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-2H-indazol-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(2-methylindazol-3-yl)ethanol

InChI

InChI=1S/C10H12N2O/c1-12-10(6-7-13)8-4-2-3-5-9(8)11-12/h2-5,13H,6-7H2,1H3

InChI Key

WPGMCQBZZAIWKN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.